molecular formula C22H30N4O3 B2626730 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1448077-65-3

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2626730
CAS No.: 1448077-65-3
M. Wt: 398.507
InChI Key: GNPYOIBBBFRXCK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is derived through sequential identification of substituents on the urea backbone. The urea group (-NH-C(=O)-NH-) serves as the parent structure, with two distinct substituents:

  • A pyrazole-derived moiety : The 1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl group is attached via a methylene (-CH2-) linker to one urea nitrogen.
  • A dimethoxybenzyl group : The 3,4-dimethoxy-substituted benzyl group is bonded to the second urea nitrogen.

The molecular formula is C25H33N5O3 , calculated as follows:

  • Pyrazole ring: C5H7N2 (cyclopentyl: C5H9; cyclopropyl: C3H5)
  • Urea core: CON2H3
  • 3,4-Dimethoxybenzyl: C9H11O2
  • Methylene bridge: CH2
Component Contribution to Formula
Pyrazole substituent C11H14N2
Urea + methylene CON2H3 + CH2 → C2H5N2O
3,4-Dimethoxybenzyl C9H11O2
Total C25H33N5O3

This formula aligns with mass spectrometry data for related pyrazole-urea analogs. The presence of methoxy groups introduces polarity, while cyclopentyl/cyclopropyl substituents enhance lipophilicity, as observed in similar compounds.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-28-20-10-7-15(11-21(20)29-2)13-23-22(27)24-14-17-12-19(16-8-9-16)26(25-17)18-5-3-4-6-18/h7,10-12,16,18H,3-6,8-9,13-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYOIBBBFRXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its pharmacological profile.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with 1,3-diketones.
  • Alkylation : The pyrazole ring is substituted with cyclopentyl and cyclopropyl groups via alkylation reactions.
  • Coupling Reaction : The final step involves coupling the substituted pyrazole with a suitable benzoyl chloride to form the desired urea derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. It has been shown to modulate the activity of enzymes and receptors that play critical roles in inflammatory processes and cell cycle regulation.

Key Mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been identified as inhibitors of CDK2, which is crucial for cell cycle progression and has implications in cancer therapy .
  • Anti-inflammatory Effects : The compound may reduce the production of pro-inflammatory mediators by inhibiting specific pathways involved in inflammation .

Biological Activity

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation . The urea compound's structural features may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

Some pyrazole derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar compounds through their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, which are pivotal in inflammatory responses .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds. For instance:

Compound NameBiological ActivityReference
1f (SC-236)COX-2 inhibitor; effective in reducing inflammation
N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamideDemonstrated anticancer properties
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)Currently in clinical trials for rheumatoid arthritis

These findings underscore the therapeutic potential of pyrazole derivatives, including this compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : Hydrogen-bonding patterns in urea derivatives (e.g., dimeric motifs via urea NH groups) are critical for crystal packing and solubility. The dimethoxy groups may disrupt such networks, favoring amorphous forms .

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